molecular formula C3H6N4 B1591005 2-Methyl-2H-1,2,3-triazol-4-amine CAS No. 936940-63-5

2-Methyl-2H-1,2,3-triazol-4-amine

Cat. No. B1591005
CAS RN: 936940-63-5
M. Wt: 98.11 g/mol
InChI Key: LJTBHMBVLJIZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2H-1,2,3-triazol-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as MTAA and is a derivative of triazole. MTAA has been widely studied for its potential use in various fields, including medicinal chemistry, material science, and agriculture.

Scientific Research Applications

Electronic Structures of Ni(II) Complexes

2-Methyl-2H-1,2,3-triazol-4-amine derivatives have been used to study the electronic structures of nickel(II) coordination complexes. This includes investigating their magnetic and electronic properties, providing insights into metal-ligand bonding and its influence on the zero-field splitting parameters in these complexes (Schweinfurth et al., 2013).

Synthesis of Heterocycles

The compound is instrumental in the regioselective synthesis of 1,2,4-triazoles, highlighting its relevance in pharmaceuticals, natural products, and material science (Thorve et al., 2023).

Cobalt Complexes and Spin Crossover

Research includes the synthesis of cobalt complexes using this compound derivatives, leading to insights into spin crossover and coordination ambivalence in these complexes (Schweinfurth et al., 2011).

Functionalized NH-1,2,3-triazoles Synthesis

The compound aids in the synthesis of functionalized NH-1,2,3-triazoles using organocatalytic cascade reactions, emphasizing its significance in producing biologically active heterocycles (Ramachary et al., 2008).

Capped-Tetrahedrally Coordinated Fe(II) and Co(II) Complexes

The compound is used in synthesizing Fe(II) and Co(II) complexes to study their geometric and electronic structures, providing insights into the spin state and potential catalytic applications (Schweinfurth et al., 2012).

Triazole Derivatives and Antimicrobial Activities

Synthesis of novel triazole derivatives from this compound and their antimicrobial activities are also an important area of research (Bektaş et al., 2007).

Crystal Structure and Thermal Analysis

Studies also focus on the crystal structure and thermal properties of this compound derivatives, which are crucial for applications in explosive and propellant fields (Zhang et al., 2016).

Safety and Hazards

It may cause skin and eye irritation. Proper protective measures should be taken during handling .

  • Future Directions

    • Investigate its potential in other therapeutic areas beyond the currently known applications .
  • properties

    IUPAC Name

    2-methyltriazol-4-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C3H6N4/c1-7-5-2-3(4)6-7/h2H,1H3,(H2,4,6)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LJTBHMBVLJIZJE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1N=CC(=N1)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C3H6N4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30561417
    Record name 2-Methyl-2H-1,2,3-triazol-4-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30561417
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    98.11 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    936940-63-5
    Record name 2-Methyl-2H-1,2,3-triazol-4-amine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=936940-63-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-Methyl-2H-1,2,3-triazol-4-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30561417
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-Methyl-2H-1,2,3-triazol-4-amine
    Reactant of Route 2
    2-Methyl-2H-1,2,3-triazol-4-amine
    Reactant of Route 3
    2-Methyl-2H-1,2,3-triazol-4-amine
    Reactant of Route 4
    2-Methyl-2H-1,2,3-triazol-4-amine
    Reactant of Route 5
    2-Methyl-2H-1,2,3-triazol-4-amine
    Reactant of Route 6
    2-Methyl-2H-1,2,3-triazol-4-amine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.